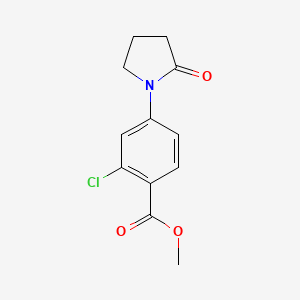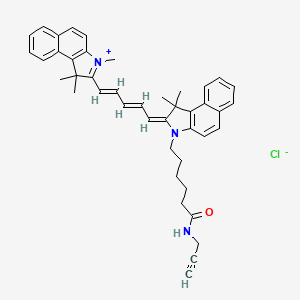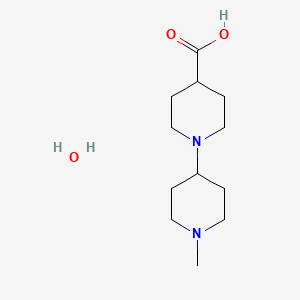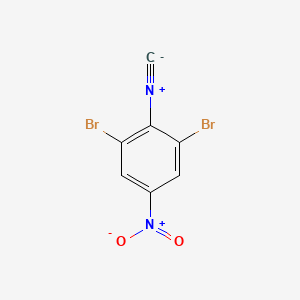
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline is a complex organic compound characterized by its unique structure, which includes a phenoxazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the reaction of 10H-phenoxazine with N-methyl-N-phenylaniline under specific conditions to form the desired compound. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the phenoxazine core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenoxazine compounds.
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It finds applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxazine core can participate in electron transfer processes, influencing various biochemical pathways. Its ability to fluoresce under certain conditions also makes it a valuable tool in studying cellular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: The parent compound, which shares the core structure.
N-Phenylaniline: A related compound with similar functional groups.
N-Methylphenoxazine: Another derivative with comparable properties.
Uniqueness
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline is unique due to its combined structural features, which confer distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties enable a wide range of applications, from organic electronics to medicinal chemistry. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing molecule.
Eigenschaften
Molekularformel |
C25H20N2O |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-methyl-4-phenoxazin-10-yl-N-phenylaniline |
InChI |
InChI=1S/C25H20N2O/c1-26(19-9-3-2-4-10-19)20-15-17-21(18-16-20)27-22-11-5-7-13-24(22)28-25-14-8-6-12-23(25)27/h2-18H,1H3 |
InChI-Schlüssel |
BWTIHVTYOKOPSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)

![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)



![(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)




![6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13708839.png)
